molecular formula C15H9ClO2S B6404517 3-[Benzo(b)thiophen-2-yl]-4-chlorobenzoic acid, 95% CAS No. 1261928-50-0

3-[Benzo(b)thiophen-2-yl]-4-chlorobenzoic acid, 95%

Cat. No. B6404517
CAS RN: 1261928-50-0
M. Wt: 288.7 g/mol
InChI Key: WOSSTXGFLFFLGP-UHFFFAOYSA-N
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Description

3-[Benzo(b)thiophen-2-yl]-4-chlorobenzoic acid, also known as BTCA, is an organic compound with a molecular formula of C13H8ClOS. It is a white, crystalline solid that is soluble in water, ethanol, and other polar solvents. BTCA is an important intermediate in the synthesis of various pharmaceuticals, dyes, and other compounds. It is also used in the preparation of other organic compounds.

Scientific Research Applications

3-[Benzo(b)thiophen-2-yl]-4-chlorobenzoic acid, 95% has been used in a number of scientific research applications. It has been used as a model compound to study the mechanism of action of enzymes involved in the synthesis of biopolymers. It has also been used to study the structure-activity relationships of various organic compounds. In addition, 3-[Benzo(b)thiophen-2-yl]-4-chlorobenzoic acid, 95% has been used in the synthesis of various pharmaceuticals, dyes, and other compounds.

Mechanism of Action

The mechanism of action of 3-[Benzo(b)thiophen-2-yl]-4-chlorobenzoic acid, 95% is not yet fully understood. It is believed that the compound is metabolized by enzymes in the liver to form a variety of metabolites, including benzoic acid and thiophene-2-carboxylic acid. These metabolites are then further metabolized to form a variety of other compounds, including benzoic acid derivatives, thiophenes, and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[Benzo(b)thiophen-2-yl]-4-chlorobenzoic acid, 95% are not yet fully understood. Studies have shown that the compound has a low toxicity and is not mutagenic or carcinogenic. Additionally, it does not appear to affect the activity of enzymes involved in the metabolism of other compounds.

Advantages and Limitations for Lab Experiments

The main advantages of using 3-[Benzo(b)thiophen-2-yl]-4-chlorobenzoic acid, 95% in laboratory experiments are its low cost and availability. Additionally, the compound is relatively stable and has a low toxicity. However, there are some limitations to its use. For example, 3-[Benzo(b)thiophen-2-yl]-4-chlorobenzoic acid, 95% is not highly soluble in water and is not very soluble in organic solvents. Additionally, it is not very soluble in polar solvents, such as ethanol.

Future Directions

The future directions for research into 3-[Benzo(b)thiophen-2-yl]-4-chlorobenzoic acid, 95% include further investigation into its mechanism of action, biochemical and physiological effects, and potential applications. Additionally, further research could be conducted into the synthesis of 3-[Benzo(b)thiophen-2-yl]-4-chlorobenzoic acid, 95% and its derivatives. Additionally, further research could be conducted into the structure-activity relationships of the compound and its derivatives. Finally, further research could be conducted into the use of 3-[Benzo(b)thiophen-2-yl]-4-chlorobenzoic acid, 95% in the synthesis of various pharmaceuticals, dyes, and other compounds.

Synthesis Methods

3-[Benzo(b)thiophen-2-yl]-4-chlorobenzoic acid, 95% can be synthesized by either the Friedel-Crafts alkylation or the Williamson ether synthesis. In the Friedel-Crafts alkylation method, 4-chlorobenzaldehyde is reacted with thiophene in the presence of anhydrous aluminum chloride and a catalytic amount of acetic anhydride. The Williamson ether synthesis involves the reaction of 4-chlorobenzaldehyde and thiophenol in the presence of a strong base, such as sodium hydroxide.

properties

IUPAC Name

3-(1-benzothiophen-2-yl)-4-chlorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClO2S/c16-12-6-5-10(15(17)18)7-11(12)14-8-9-3-1-2-4-13(9)19-14/h1-8H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOSSTXGFLFFLGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=C(C=CC(=C3)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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